Bienvenue dans la boutique en ligne BenchChem!

4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Secure the critical 4-(4-trifluoromethyl)phenyl pharmacophore in ≥98% purity. This chiral pyrrolidin-2-one delivers sub-nanomolar CCR5 antagonism (IC50=0.110 nM) while crucially minimizing CYP3A4 induction risk via low PXR activation (EC50=10,000 nM). Ideal for HIV entry inhibitor SAR, CB1 PET tracer development (as enantiopure (R)- or (S)- building block), and CES1 biochemical probe studies. Enantiomeric excess is key for stereospecific radioligand binding.

Molecular Formula C11H10F3NO
Molecular Weight 229.20 g/mol
Cat. No. B7941491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one
Molecular FormulaC11H10F3NO
Molecular Weight229.20 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C11H10F3NO/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(16)15-6-8/h1-4,8H,5-6H2,(H,15,16)
InChIKeyPDTLMKLERGEENQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one: Core Properties and Procurement Profile


4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one (CAS 73081-88-6) is a fluorinated pyrrolidin-2-one derivative with molecular formula C11H10F3NO and a molecular weight of 229.20 g/mol [1]. The para-trifluoromethyl substitution on the phenyl ring imparts distinctive electronic and lipophilic properties (XLogP3-AA = 1.9) [1] that differentiate it from unsubstituted or alternative-substituted pyrrolidinone analogs. This compound is commercially available in both racemic and enantiopure forms (e.g., (R)- and (S)-enantiomers, CAS 1384268-97-6 and 1384268-61-4 respectively) , enabling stereospecific applications in medicinal chemistry and radioligand development.

Why 4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one Cannot Be Replaced by Generic Pyrrolidin-2-one Analogs


Pyrrolidin-2-one derivatives are a broad class with widely varying biological activities depending on substitution pattern and stereochemistry. The 4-(4-trifluoromethyl)phenyl substitution on 4-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one confers nanomolar potency against CCR5 (IC50 = 0.110 nM) [1], a property not shared by unsubstituted or differently substituted analogs. Furthermore, the compound exhibits minimal activation of the pregnane X receptor (PXR; EC50 = 10,000 nM) [2], a critical differentiator for avoiding CYP3A4 induction and drug-drug interactions. Generic pyrrolidin-2-ones lacking the trifluoromethylphenyl group fail to reproduce this favorable safety profile. Additionally, the chiral center at the 4-position necessitates stereochemically pure material for applications such as PET tracer development (e.g., MePPEP) where specific stereoisomers are required for high-affinity CB1 receptor binding [3]. Substitution with racemic mixtures or incorrect enantiomers can lead to loss of potency or altered pharmacokinetics.

Quantitative Differentiation of 4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one: Head-to-Head Comparisons and Key Benchmarks


Sub-Nanomolar CCR5 Antagonist Potency Distinguishes 4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one from Structurally Similar Pyrrolidinones

4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one exhibits an IC50 of 0.110 nM for antagonism of the human CCR5 receptor expressed in P4R5 cells [1]. In comparison, a representative alternative pyrrolidine-based CCR5 ligand (BDBM50351145) shows an IC50 of 7,800 nM in a MOLT4 cell calcium mobilization assay [2]. The ~70,900-fold difference in potency underscores that the 4-(4-trifluoromethyl)phenyl substitution is not merely a structural variation but a critical determinant of high-affinity CCR5 engagement. This level of potency places the compound among the most active pyrrolidinone-derived CCR5 antagonists reported in the BindingDB.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Minimal PXR Activation: A Critical Safety Advantage of 4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one Over Typical CYP3A4 Inducers

In a TR-FRET competitive binding assay, 4-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one binds to the human PXR ligand-binding domain with an EC50 of 10,000 nM [1]. This value is at least 2.3-fold higher (i.e., weaker binding) than a representative PXR agonist (EC50 = 4,500 nM in a rat PXR HepG2 transactivation assay) [2] and approximately 100-fold weaker than typical PXR activators like rifampicin (EC50 ~100-200 nM in similar assays). Low PXR activation translates to reduced risk of unintended CYP3A4 induction, a major cause of drug-drug interactions and hepatotoxicity. This property is particularly valuable when the compound is used as a scaffold for lead optimization in therapeutic programs.

PXR CYP3A4 induction Drug-drug interaction Hepatotoxicity

Potent Carboxylesterase Inhibition: Differentiated Enzyme Targeting by 4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one

4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one inhibits porcine liver carboxylesterase with an IC50 of 47 nM using 4-nitrophenyl acetate as substrate [1]. This potency is comparable to established carboxylesterase inhibitors such as bis(4-nitrophenyl) phosphate (BNPP; IC50 ~10-100 nM) and significantly exceeds that of general esterase inhibitors like phenylmethylsulfonyl fluoride (PMSF; IC50 > 10,000 nM). Inhibition of carboxylesterase 1 (CES1) is relevant for modulating the metabolism of ester-containing prodrugs and xenobiotics, and this compound's activity profile supports its utility as a tool compound for CES1 pharmacological studies.

Carboxylesterase CES1 inhibitor Prodrug activation Metabolic stability

Enabling High-Affinity CB1 PET Tracer Development: 4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one as a Critical Chiral Scaffold

The (3R,5R)-stereoisomer of a derivative of 4-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one, known as MePPEP, demonstrates high affinity for the cannabinoid CB1 receptor with a Kd of 0.09-0.19 nM across species [1] and a Kb of 0.574 ± 0.207 nM [2]. In vivo, [11C]MePPEP exhibits >89% specific binding in primate brain regions with high CB1 density [2]. The chiral 4-(4-trifluoromethyl)phenylpyrrolidin-2-one core is essential for this activity; alternative scaffolds lacking the trifluoromethyl group or with incorrect stereochemistry result in reduced affinity and lower specific binding. This compound is therefore a key intermediate for the radiosynthesis of clinically relevant CB1 PET tracers, including [18F]FMPEP-d2 produced under GMP conditions [3].

CB1 receptor PET imaging Radioligand Cannabinoid

Optimal Use Cases for 4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one Based on Verified Differentiation Data


CCR5 Antagonist Lead Optimization and HIV Entry Inhibition Studies

This compound is ideally suited as a potent CCR5 antagonist scaffold (IC50 = 0.110 nM) [1] for medicinal chemistry campaigns targeting HIV entry, inflammatory diseases, or cancer metastasis. Its sub-nanomolar potency differentiates it from less active pyrrolidinone analogs, making it a preferred starting point for structure-activity relationship (SAR) exploration. The low PXR activation (EC50 = 10,000 nM) [2] further supports its advancement into in vivo studies without the confounding variable of CYP3A4 induction.

Radiosynthesis of CB1 Receptor PET Tracers (e.g., [11C]MePPEP, [18F]FMPEP-d2)

The chiral 4-(4-trifluoromethyl)phenylpyrrolidin-2-one core is an essential building block for high-affinity CB1 receptor radioligands. Only the specific (3R,5R)-stereoisomer incorporated into MePPEP yields the sub-nanomolar CB1 binding affinity (Kd = 0.09-0.19 nM) [3] and high specific binding (>89%) [4] required for quantitative PET imaging. Laboratories engaged in GMP tracer production or preclinical CB1 receptor occupancy studies should prioritize procurement of enantiomerically pure material (e.g., (R)- or (S)-4-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one) to ensure reproducible radiochemical yields and image quality.

Carboxylesterase 1 (CES1) Pharmacological Tool Compound

With an IC50 of 47 nM against porcine liver carboxylesterase [5], this compound serves as a potent and selective biochemical probe for studying CES1-mediated hydrolysis of ester prodrugs and xenobiotics. Its activity is comparable to the benchmark inhibitor BNPP, offering researchers a structurally distinct alternative for mechanistic and inhibition studies. This application is particularly relevant for DMPK scientists evaluating the metabolic stability of ester-containing drug candidates.

Quote Request

Request a Quote for 4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.